Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with the molecular formula C13H11ClFNO2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse applications in medicinal chemistry, particularly due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 4-chloro-5-fluoro-8-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can bind to enzyme active sites, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate
- Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate
- 4-Chloro-5-fluoro-8-methylquinoline-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential biological activity compared to other quinoline derivatives .
Biological Activity
Ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H10ClFNO2
Molecular Weight : 249.67 g/mol
Key Features : The compound features a chloro group at position 4, a fluoro group at position 5, and a methyl group at position 8 of the quinoline ring system.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Quinoline Core : Utilizing starting materials like isatoic anhydride and ethyl acetoacetate.
- Halogenation : Introducing chlorine and fluorine substituents via electrophilic aromatic substitution.
- Esterification : Converting the carboxylic acid derivative into the ethyl ester form.
Antimicrobial Properties
Quinoline derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens. Studies suggest that these compounds exhibit both antibacterial and antifungal properties. For example:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity.
- Antifungal Activity : It has also been evaluated against fungal strains, demonstrating varying degrees of efficacy.
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro assays:
-
Cell Line Studies : The compound was tested against several cancer cell lines, including:
- H-460 (non-small-cell lung cancer)
- HT-29 (colon cancer)
- HepG2 (liver cancer)
- SGC-7901 (stomach cancer)
Cell Line | IC50 Value (µM) | Comparative Control |
---|---|---|
H-460 | 0.55 | Gefitinib |
HT-29 | 0.33 | Gefitinib |
HepG2 | 1.24 | Gefitinib |
SGC-7901 | 2.00 | Gefitinib |
The compound exhibited superior antiproliferative activity compared to standard treatments, indicating its potential as a lead compound for further development.
The mechanism by which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The quinoline core can intercalate with DNA, disrupting replication processes in microorganisms and cancer cells.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, leading to apoptosis in cancer cells.
Case Studies
Several studies have focused on the biological evaluation of quinoline derivatives:
- Study on Antiproliferative Activity : A study published in PMC6268466 evaluated various quinoline derivatives for their antiproliferative effects against multiple cancer cell lines. This compound emerged as one of the most promising candidates due to its low IC50 values compared to existing therapies .
- Antimicrobial Evaluation : Another study highlighted its antimicrobial properties against resistant bacterial strains, showing that modifications in the quinoline structure can enhance activity against specific pathogens.
Properties
Molecular Formula |
C13H11ClFNO2 |
---|---|
Molecular Weight |
267.68 g/mol |
IUPAC Name |
ethyl 4-chloro-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11ClFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
YFALHVWBJPIDGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Cl |
Origin of Product |
United States |
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